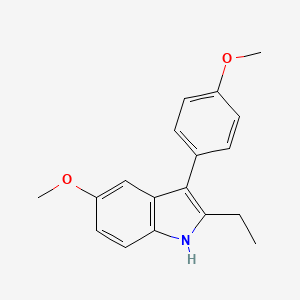
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole is a synthetic indole derivative. Indole derivatives are known for their wide range of biological activities, including anticancer, antipsychotic, analgesic, and antiviral properties . This compound is particularly interesting due to its potential pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, ethylamine, and 5-methoxyindole.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with ethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 5-methoxyindole under acidic conditions to form the indole core.
Alkylation: The final step involves the alkylation of the indole core with ethyl iodide to introduce the ethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential anticancer, antipsychotic, and antiviral activities.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets, such as ionotropic glutamate receptors . These interactions can modulate the activity of these receptors, leading to various pharmacological effects. The compound may act as an antagonist or agonist, depending on the specific receptor subtype and binding site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole: An analog with a methyl group at the 3-position instead of an ethyl group.
2,3,5-Trisubstituted indole derivatives: Compounds with similar substitution patterns on the indole core.
1,2,3,5-Tetrasubstituted indole derivatives: Compounds with additional substitutions on the indole core.
Uniqueness
2-Ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole is unique due to its specific substitution pattern, which can influence its pharmacological activity and receptor binding affinity. The presence of both methoxy and ethyl groups can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.
Eigenschaften
CAS-Nummer |
91444-15-4 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
2-ethyl-5-methoxy-3-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C18H19NO2/c1-4-16-18(12-5-7-13(20-2)8-6-12)15-11-14(21-3)9-10-17(15)19-16/h5-11,19H,4H2,1-3H3 |
InChI-Schlüssel |
DHCHALZWKAYURB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)
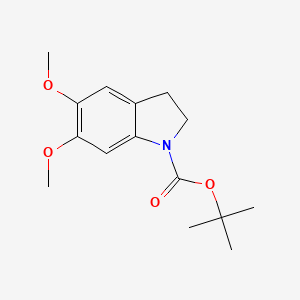

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
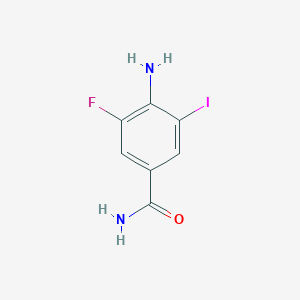
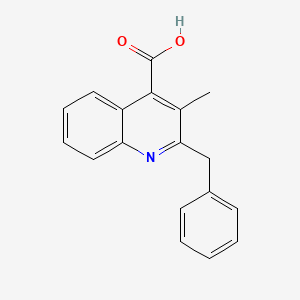

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
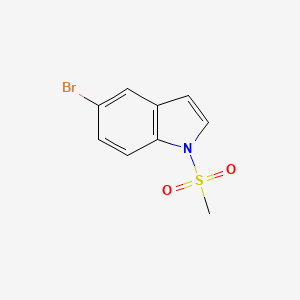
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
